(R)-1-(2-Chlorophenyl)pentan-1-amine
Description
(R)-1-(2-Chlorophenyl)pentan-1-amine is a chiral primary amine featuring a pentyl chain substituted at the first carbon with a 2-chlorophenyl group. The (R)-stereochemistry at the amine-bearing carbon distinguishes it from its enantiomer.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R)-1-(2-chlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3/t11-/m1/s1 |
InChI Key |
DOHUAWLWJSIXCX-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Imines or Nitriles
A well-documented approach involves the catalytic hydrogenation of imines or nitriles derived from 2-chlorophenyl precursors. For example, the hydrogenation of aldimines formed from 2-chlorophenyl ketones in the presence of nickel or cobalt catalysts, often modified with organic sulfur compounds, yields the corresponding amines with good selectivity and yield. The process can be performed batchwise or continuously under elevated hydrogen pressure and controlled temperature conditions.
- Catalyst: Raney nickel or Co-containing catalysts with organic sulfur additives.
- Reaction conditions: Hydrogen pressure up to 140 bar, temperature around 100 °C.
- Workup: Filtration of catalyst, extraction, and distillation to purify the amine.
- Yield: Up to 74% theoretical yield with purity >98% reported for related p-chlorophenyl ethylamines.
This method is adaptable to the preparation of (R)-enantiomers when chiral catalysts or chiral auxiliaries are employed, although the cited patent primarily describes racemic or achiral processes.
Reductive Amination of 2-Chlorophenyl Ketones
Reductive amination is a classical and versatile method for preparing chiral amines. The process involves condensation of 2-chlorophenyl pentan-1-one (or similar ketones) with ammonia or primary amines to form imines, followed by catalytic hydrogenation or chemical reduction.
- Chemical reductants: Sodium borohydride (NaBH4) in mixed solvents (e.g., tetrahydrofuran-ethanol) is used for mild reduction after imine formation.
- Catalytic hydrogenation: Raney nickel or rhodium catalysts under hydrogen atmosphere.
- Example: (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine was synthesized by condensation with a ketone followed by NaBH4 reduction, demonstrating the feasibility of this approach for related compounds.
Biocatalytic Transaminase-Mediated Synthesis
Recent advances in biocatalysis have enabled the asymmetric synthesis of chiral amines including (R)-arylpropan-2-amines, which are structurally related to (R)-1-(2-chlorophenyl)pentan-1-amine. Immobilized whole-cell biocatalysts expressing (R)-selective transaminases can convert prochiral ketones directly into enantiopure amines with high enantiomeric excess (>99% ee) and good conversions (88–89%).
Organometallic Addition to Chiral Hydrazones or Imines
Diastereoselective organocerium or organolithium additions to chiral hydrazone derivatives of 2-chlorophenyl ketones have been reported, followed by hydrogenolysis to yield chiral amines. This method allows for fine control over stereochemistry and is useful for accessing enantiopure compounds.
- Steps: Formation of chiral hydrazone → organometallic addition → hydrogenolysis.
- Outcome: High diastereoselectivity and enantiomeric purity.
- Limitations: Multi-step, requires chiral auxiliaries and careful handling of organometallic reagents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | Raney Ni, Co catalysts + sulfur comp. | 80–140 bar H2, 100 °C | ~74 | Variable (racemic unless chiral catalyst used) | Suitable for large scale, requires pressure |
| Reductive amination + NaBH4 | NaBH4, THF/ethanol | Room temp, mild | Moderate | Depends on chiral control | Classical, mild chemical reduction |
| Biocatalytic transamination | Immobilized (R)-transaminase | Ambient, aqueous medium | 88–89 | >99% | Green chemistry, excellent stereoselectivity |
| Organometallic addition to hydrazones | Organocerium reagents, chiral hydrazone | Low temp, multi-step | Moderate | High | High stereocontrol, complex synthesis |
In-Depth Research Findings and Notes
- The catalytic hydrogenation approach benefits from the use of organic sulfur compounds that improve catalyst stability and selectivity, enabling reuse of catalysts without fresh sulfur addition.
- Reductive amination with sodium borohydride after imine formation is a practical laboratory method, demonstrated in related compounds with good stereochemical outcomes.
- Biocatalytic methods represent a modern and sustainable alternative, with recent studies showing immobilized whole-cell catalysts achieve high conversion and enantioselectivity for aryl-substituted amines, indicating potential for (R)-1-(2-chlorophenyl)pentan-1-amine synthesis.
- Organometallic addition to chiral hydrazones allows diastereoselective synthesis but requires multiple steps and careful reagent handling, suitable for complex molecule synthesis.
- Transition-metal catalyzed hydroaminomethylation and other advanced catalytic methods have been reviewed for alkylamine synthesis, but specific application to (R)-1-(2-chlorophenyl)pentan-1-amine is less documented; however, these methods may provide future synthetic routes.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chlorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
®-1-(2-Chlorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(2-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (R)-1-(2-Chlorophenyl)pentan-1-amine and related compounds:
Key Observations :
Longer chains may also raise boiling points and reduce solubility in polar solvents.
Functional Group Differences: The ketone in 1-(2-Chlorophenyl)ethanone () lacks the basic amine group, making it less reactive in nucleophilic reactions but more stable under acidic conditions.
The bicyclic substituent in the compound from introduces steric bulk, which could limit metabolic degradation or improve target selectivity.
Synthetic Utility :
- Scalable synthesis methods for N-alkyl-hydroxylamine reagents () suggest pathways for modifying the pentan-1-amine scaffold to introduce additional functional groups.
Research Findings and Hypotheses
- Pharmacological Potential: Chlorinated arylalkylamines often exhibit affinity for serotonin or dopamine receptors. The (R)-enantiomer may show higher selectivity than the (S)-form due to stereospecific binding .
- Metabolic Stability : The chlorine atom at the ortho position could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
- Toxicity Considerations : Primary amines like this compound may require derivatization (e.g., acetylation) to reduce irritancy or improve pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
